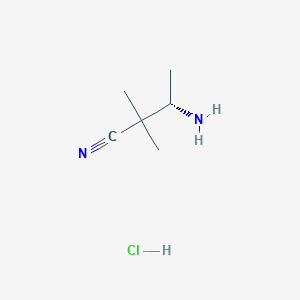
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a nitrile group, and a hydrochloride salt. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,2-dimethylbutanenitrile.
Amination: The precursor undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or nitriles.
科学研究应用
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3S)-3-amino-2,2-dimethylbutanenitrile: The free base form without the hydrochloride salt.
(3R)-3-amino-2,2-dimethylbutanenitrile hydrochloride: The enantiomer with different stereochemistry.
2,2-dimethylbutanenitrile: The precursor without the amino group.
Uniqueness
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride is unique due to its specific stereochemistry and the presence of both amino and nitrile functional groups. This combination imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
1350712-71-8 |
|---|---|
分子式 |
C6H13ClN2 |
分子量 |
148.63 g/mol |
IUPAC 名称 |
(3S)-3-amino-2,2-dimethylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H/t5-;/m0./s1 |
InChI 键 |
IOVKPRFAKZWQMU-JEDNCBNOSA-N |
手性 SMILES |
C[C@@H](C(C)(C)C#N)N.Cl |
规范 SMILES |
CC(C(C)(C)C#N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


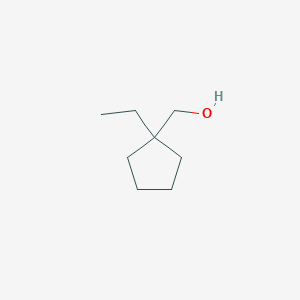

![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)

![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)

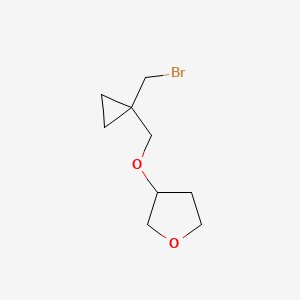
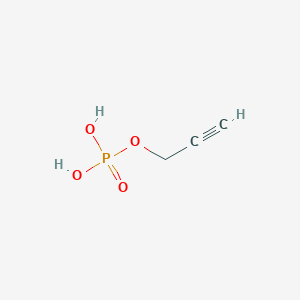
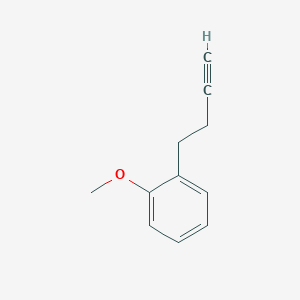
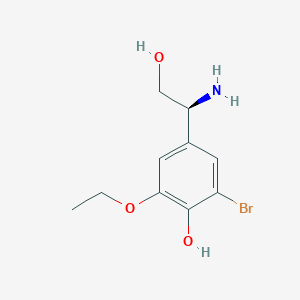
aminehydrochloride](/img/structure/B15315140.png)
![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)
